9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine
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Overview
Description
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine: is a synthetic organic compound belonging to the purine family. It is characterized by its unique structure, which includes a purine ring substituted with phenyl and phenylpropyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a phenylpropyl halide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the phenyl or phenylpropyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield this compound derivatives, while oxidation might produce corresponding purine oxide derivatives.
Scientific Research Applications
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-propyl-9H-purin-6-amine: A similar compound with a propyl group instead of a phenylpropyl group.
2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one: Another purine derivative with different substituents.
Uniqueness
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and phenylpropyl groups contribute to its unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
9-phenyl-N-[(1S)-1-phenylpropyl]purin-6-amine |
InChI |
InChI=1S/C20H19N5/c1-2-17(15-9-5-3-6-10-15)24-19-18-20(22-13-21-19)25(14-23-18)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,21,22,24)/t17-/m0/s1 |
InChI Key |
KOEVJHYBDHDPOK-KRWDZBQOSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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